molecular formula C20H19ClFN5OS B12147735 N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Cat. No.: B12147735
M. Wt: 431.9 g/mol
InChI Key: NQXXHEDIAPRVLP-KSEXSDGBSA-N
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Description

N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide: is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Schiff Base: The reaction between 2-chloro-6-fluorobenzaldehyde and an amine to form the Schiff base.

    Triazole Formation: The synthesis of the triazole ring through cyclization reactions involving appropriate precursors.

    Thioether Linkage:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the imine (Schiff base) linkage, converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Materials Science:

Biology and Medicine:

    Drug Development: Investigated for potential pharmacological activities, including antimicrobial, antifungal, or anticancer properties.

    Biological Probes: Used in research to study biological pathways and interactions.

Industry:

    Agriculture: Potential use as a pesticide or herbicide.

    Polymer Science: Incorporation into polymers to enhance specific properties.

Mechanism of Action

The mechanism of action of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide depends on its application:

    Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their function or altering their activity. This can involve binding to active sites or allosteric sites, leading to changes in cellular processes.

    Catalysis: As a ligand, it can coordinate with metal centers, facilitating various catalytic reactions through electron donation or withdrawal.

Comparison with Similar Compounds

  • N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
  • N-[(E)-(2-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

Uniqueness:

  • The presence of both chloro and fluoro substituents on the phenyl ring can significantly influence the compound’s reactivity and interaction with biological targets.
  • The combination of triazole and sulfanyl groups provides unique electronic properties that can be exploited in various applications.

This detailed article provides a comprehensive overview of N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19ClFN5OS

Molecular Weight

431.9 g/mol

IUPAC Name

N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]-2-[[4-ethyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19ClFN5OS/c1-3-27-19(14-9-7-13(2)8-10-14)25-26-20(27)29-12-18(28)24-23-11-15-16(21)5-4-6-17(15)22/h4-11H,3,12H2,1-2H3,(H,24,28)/b23-11-

InChI Key

NQXXHEDIAPRVLP-KSEXSDGBSA-N

Isomeric SMILES

CCN1C(=NN=C1SCC(=O)N/N=C\C2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)C

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=CC=C2Cl)F)C3=CC=C(C=C3)C

Origin of Product

United States

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